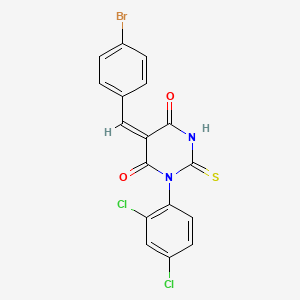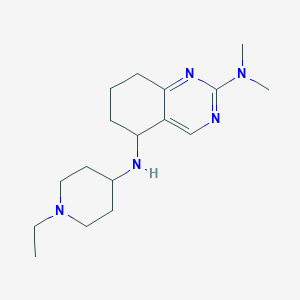![molecular formula C18H14ClNO3 B6048492 7-chloro-1-[(3-hydroxy-1-pyrrolidinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B6048492.png)
7-chloro-1-[(3-hydroxy-1-pyrrolidinyl)carbonyl]-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-1-[(3-hydroxy-1-pyrrolidinyl)carbonyl]-9H-fluoren-9-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor and has been studied for its potential in treating various disorders such as Alzheimer's disease, bipolar disorder, and diabetes.
Mécanisme D'action
The mechanism of action of 7-chloro-1-[(3-hydroxy-1-pyrrolidinyl)carbonyl]-9H-fluoren-9-one involves the inhibition of GSK-3, which is a key enzyme in various signaling pathways. GSK-3 is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, this compound can regulate the activity of various signaling pathways, which can have therapeutic implications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its mechanism of action. By inhibiting GSK-3, this compound can regulate the activity of various signaling pathways, which can have downstream effects on cellular processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound can regulate glucose metabolism, which can have implications in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-chloro-1-[(3-hydroxy-1-pyrrolidinyl)carbonyl]-9H-fluoren-9-one in lab experiments is its specificity for GSK-3 inhibition. This compound has been extensively studied and has been shown to have high specificity for GSK-3 inhibition. However, one limitation of using this compound is its potential toxicity, as it can have off-target effects on other signaling pathways.
Orientations Futures
There are several future directions for the research on 7-chloro-1-[(3-hydroxy-1-pyrrolidinyl)carbonyl]-9H-fluoren-9-one. One direction is to study its potential in treating other disorders such as cancer, as GSK-3 is implicated in various cancer signaling pathways. Another direction is to develop more specific GSK-3 inhibitors that can have fewer off-target effects. Additionally, the development of novel delivery methods for this compound can have implications in the treatment of various disorders.
Méthodes De Synthèse
7-chloro-1-[(3-hydroxy-1-pyrrolidinyl)carbonyl]-9H-fluoren-9-one can be synthesized through a multistep process involving the reaction of 9H-fluoren-9-one with pyrrolidine and chloroacetyl chloride. The resulting product is then treated with sodium hydroxide to obtain the final product.
Applications De Recherche Scientifique
This compound has been extensively studied for its potential in treating various disorders. One of the major applications of this compound is in the treatment of Alzheimer's disease. Studies have shown that GSK-3 inhibitors can reduce the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. This compound has also been studied for its potential in treating bipolar disorder, as it can regulate the activity of the Wnt signaling pathway, which is implicated in the pathogenesis of bipolar disorder. Additionally, this compound has been studied for its potential in treating diabetes, as it can regulate glucose metabolism.
Propriétés
IUPAC Name |
7-chloro-1-(3-hydroxypyrrolidine-1-carbonyl)fluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-10-4-5-12-13-2-1-3-14(16(13)17(22)15(12)8-10)18(23)20-7-6-11(21)9-20/h1-5,8,11,21H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZDHAATUSKCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC=CC3=C2C(=O)C4=C3C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-chloro-2-methylphenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B6048418.png)
![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(2-pyridinyl)acrylamide](/img/structure/B6048427.png)
![N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B6048434.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide](/img/structure/B6048442.png)
![methyl 5-{[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]amino}-5-oxopentanoate](/img/structure/B6048450.png)


![N~2~-[(benzylamino)carbonothioyl]leucinamide](/img/structure/B6048484.png)
![2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6048498.png)


![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B6048512.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6048513.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6048515.png)